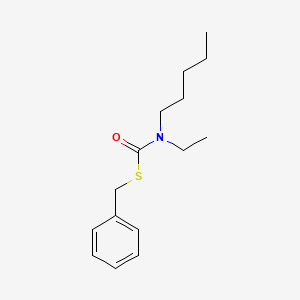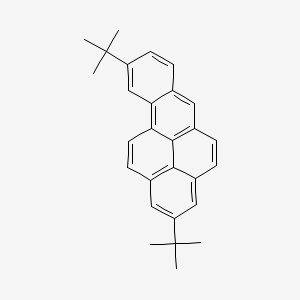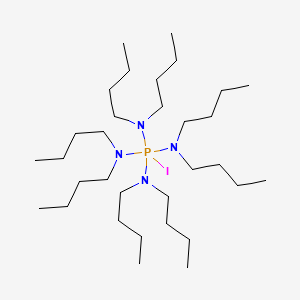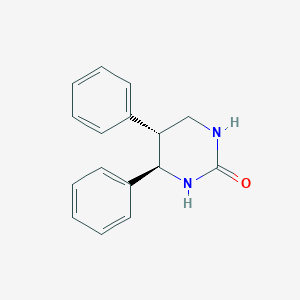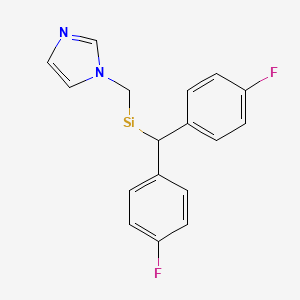
Diethyl 3-methyl-3-propylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-methyl-3-propylpentanedioate is an organic compound with a complex structure. It belongs to the class of esters, which are commonly used in various chemical reactions and industrial applications. This compound is characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms, making it a subject of interest in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-methyl-3-propylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-3-propylpentanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-methyl-3-propylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 3-methyl-3-propylpentanedioic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-methyl-3-propylpentanedioic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 3-methyl-3-propylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 3-methyl-3-propylpentanedioate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Another ester with similar reactivity but different structural arrangement.
Ethyl acetoacetate: Used in similar synthetic applications but has a different functional group.
Dimethyl 3-methylglutarate: Structurally similar but with different ester groups.
Uniqueness
Diethyl 3-methyl-3-propylpentanedioate is unique due to its specific arrangement of methyl and propyl groups, which influence its reactivity and applications. Its structure allows for specific interactions in chemical reactions, making it a valuable compound in various fields of research and industry.
Propiedades
| 80721-15-9 | |
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
diethyl 3-methyl-3-propylpentanedioate |
InChI |
InChI=1S/C13H24O4/c1-5-8-13(4,9-11(14)16-6-2)10-12(15)17-7-3/h5-10H2,1-4H3 |
Clave InChI |
ANESJIFXDTVKGS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CC(=O)OCC)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


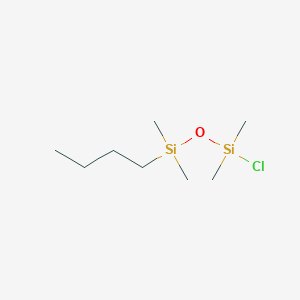

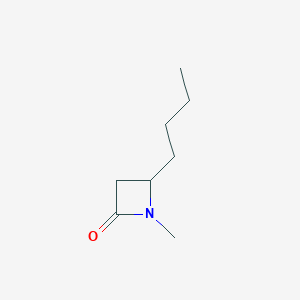
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

